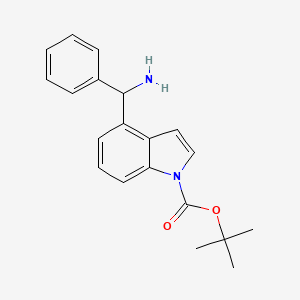
tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate: is an organic compound that features a tert-butyl ester group, an indole core, and an amino-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with an amine.
Esterification: The tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can regenerate the amino group or reduce other functionalities .
科学研究应用
Chemistry: In organic synthesis, tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine: The compound’s indole core is a common motif in many biologically active molecules, including pharmaceuticals. It may be investigated for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to the materials or reactions it is involved in .
作用机制
The mechanism of action of tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .
相似化合物的比较
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate stands out due to its indole core, which is a privileged structure in medicinal chemistry. The presence of the amino-substituted phenyl group further enhances its reactivity and potential for chemical modifications, making it a unique and valuable compound for various applications .
生物活性
tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its structure includes an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H22N2O2
- Molecular Weight : 322.4 g/mol
- CAS Number : 1774904-16-3
The compound features a tert-butyl group, an amino group attached to a phenyl ring, and a carboxylate functionality, which contribute to its reactivity and biological activity .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's IC50 values suggest moderate to strong activity against these cell lines, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 10.0 |
These findings highlight the potential of this compound in targeting cancer cell proliferation and survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been shown to modulate immune responses. It influences T helper cell functions and impacts interleukin-4 production, which is crucial in regulating inflammatory responses. Preliminary data suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, potentially altering receptor activity and downstream signaling.
- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes associated with cancer progression and inflammation, such as β-secretase and acetylcholinesterase .
Case Studies
Several studies have explored the biological effects of similar compounds within the indole class:
- Study on Indole Derivatives : A derivative with structural similarities demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating that modifications to the indole structure can significantly influence biological activity .
- Neuroprotective Effects : Another study highlighted a related indole derivative's ability to protect astrocytes from amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases .
属性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[amino(phenyl)methyl]indole-1-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)24-19(23)22-13-12-15-16(10-7-11-17(15)22)18(21)14-8-5-4-6-9-14/h4-13,18H,21H2,1-3H3 |
InChI 键 |
DJGXLJIGMKIIGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















